

Mass Spectrometry (LC-MS) Fragmentation Patterns of Amino-Adamantane Acids

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Compound of Interest

Compound Name: (3-Amino-adamantan-1-yl)-acetic acid
CAS No.: 103360-61-8
Cat. No.: B3075652

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Executive Summary

Amino-adamantane acids (e.g., 3-amino-1-adamantanecarboxylic acid) represent a unique class of hybrid molecules combining the lipophilic, rigid diamondoid cage of adamantane with the polar, zwitterionic character of amino acids. Unlike flexible linear amino acids (e.g., Leucine) or simple adamantane amines (e.g., Amantadine), these compounds exhibit distinct mass spectrometric behaviors driven by their cage stability and fixed spatial geometry.

This guide provides an in-depth analysis of their LC-MS fragmentation patterns, offering a comparative framework for distinguishing these scaffolds from alternative building blocks in drug discovery.

Chemical Identity & Structural Logic

To understand the fragmentation, one must first grasp the structural conflict within the molecule. The adamantane cage (

) is kinetically stable and lipophilic, while the amino () and carboxylic acid () groups introduce zwitterionic character and competing fragmentation channels.

- Core Scaffold: Tricyclic [3.3.1.1

]decane (Adamantane).

- Key Isomers:

- 1,3-isomer: Substituents at bridgehead positions separated by one methylene group.
- 1,4-isomer: Substituents at bridgehead and bridge positions, creating different spatial distances.

- Ionization: Predominantly forms

in ESI positive mode due to the basic amine.

LC-MS Method Optimization

Analyzing amino-adamantane acids requires balancing the retention of the lipophilic cage with the polar zwitterion. Standard C18 methods often fail to retain the polar functionality sufficiently, while pure HILIC may struggle with the bulkiness of the cage.

Recommended Chromatographic Conditions

| Parameter | Condition | Rationale |
|----------------|--|--|
| Column | Mixed-Mode C18/Cation-Exchange or PFPP (Pentafluorophenyl) | Mixed-mode retains the zwitterion via ionic interaction; PFPP offers unique selectivity for rigid isomers. |
| Mobile Phase A | Water + 0.1% Formic Acid + 5mM Ammonium Formate | Ammonium formate buffers the zwitterion, improving peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic modifier. |
| Gradient | 5% B to 95% B over 10 min | A shallow gradient is often needed to separate positional isomers. |
| Ionization | ESI Positive Mode (+3.5 kV) | Protonation of the amine is the most efficient ionization pathway. |

Fragmentation Mechanics (The Core)

The fragmentation of amino-adamantane acids under Collision-Induced Dissociation (CID) is dictated by the stability of the Adamantyl Cation (

135). The molecule will shed its functional groups to achieve this stable cage structure.

Primary Fragmentation Pathways

Upon collisional activation of the protonated precursor

, three competitive pathways emerge:

- Neutral Loss of Formic Acid (

):

- Mechanism: The carboxylic acid group is lost as neutral

- Result: Formation of the amino-adamantyl cation
- Dominance: This is often the base peak at lower collision energies (10-20 eV).
- Neutral Loss of Ammonia ():
 - Mechanism: Elimination of from the protonated amine.
 - Result: Formation of the adamantane-carboxylic acid cation
 - Context: Less common as a primary step compared to acid loss, but significant in derivatives where the amine is sterically hindered.
- Neutral Loss of Water ():
 - Mechanism: Loss of from the carboxylic acid moiety (forming an acylium ion) or via interaction between the amine and acid.
 - Significance: High abundance of the ion often indicates a 1,3-relationship, where the amine and acid are close enough to facilitate proton transfer and elimination.

The Terminal "Sink": 135

Regardless of the initial loss, most pathways converge on the Adamantyl Cation (

) at

135. This ion is exceptionally stable due to the charge delocalization across the cage (3-center-2-electron bonds).

- Diagnostic Value: The presence of

135 confirms the adamantane core.

- Differentiation: The ratio of the intermediate ions (e.g.,

180 vs

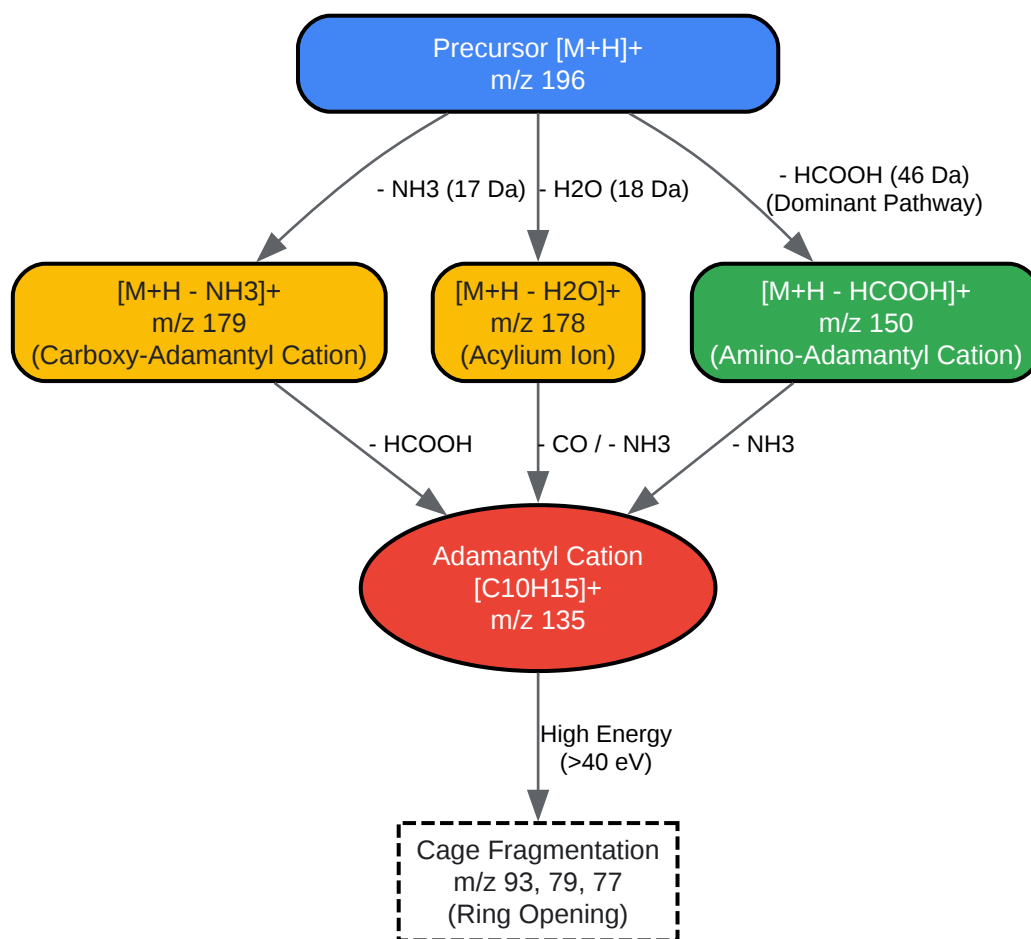
152) to the

135 base peak is used to distinguish isomers.

Fragmentation Pathway Diagram

The following diagram illustrates the competing decay channels for 3-amino-1-adamantanecarboxylic acid (

).



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Figure 1: Proposed ESI-MS/MS fragmentation tree for 3-amino-1-adamantanecarboxylic acid. The loss of formic acid is typically the most facile pathway leading to the stable adamantyl core.

Comparative Analysis

This section compares Amino-Adamantane Acids against standard alternatives used in peptide synthesis and drug design.

Table 1: Performance & Fragmentation Comparison

| Feature | Amino-Adamantane Acids | Linear Amino Acids (e.g., Leucine) | Simple Amines (e.g., Amantadine) |
|-----------------------|-----------------------------------|---|----------------------------------|
| Precursor Stability | High (Rigid Cage) | Low (Flexible Chain) | High (Rigid Cage) |
| Dominant Neutral Loss | HCOOH (-46 Da) | HCOOH (-46 Da) & NH ₃ (-17 Da) | NH ₃ (-17 Da) |
| Diagnostic Ion | m/z 135 (Adamantyl) | m/z 86 (Immonium Ion) | m/z 135 (Adamantyl) |
| Isomer Separation | Requires PFPP/Mixed-Mode | Standard C18 or HILIC | Standard C18 |
| Stereoselectivity | Rigid Geometry (1,3 vs 1,4 fixed) | Flexible (Rotamers exist) | N/A (Often achiral/symmetric) |

Why Choose Amino-Adamantane Acids?

- **Metabolic Stability:** Unlike Leucine, which is rapidly metabolized, the adamantane cage resists enzymatic degradation.
- **Lipophilicity:** The cage increases membrane permeability compared to linear amino acids, while the acid/amine handles allow for easy conjugation.
- **Diagnostic Clarity:** The 135 peak provides an unambiguous "signature" in complex biological matrices, unlike the generic low-mass fragments of linear amino acids.

Experimental Protocol: Validated LC-MS Workflow

Objective: Quantification and Identification of 3-amino-1-adamantanecarboxylic acid in plasma or reaction mixtures.

Step 1: Sample Preparation (Protein Precipitation)[1]

- Aliquot 50 μ L of sample (Plasma/Reaction Mix).

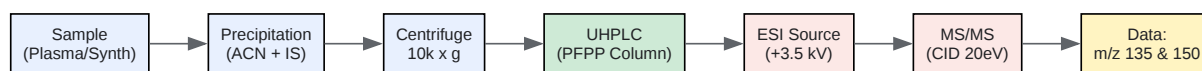
- Add 150 μ L of cold Acetonitrile containing Internal Standard (e.g., Amantadine-d15 or Memantine).
- Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer supernatant to a glass vial. Note: Plastic vials may adsorb the lipophilic adamantane cage.

Step 2: LC-MS Configuration

- LC System: UHPLC (Agilent 1290 or Waters Acquity).
- MS System: Triple Quadrupole (QqQ) or Q-TOF.
- MRM Transitions (for Quantification):
 - Quantifier:
(Cage formation).
 - Qualifier:
(Loss of
).

Step 3: Data Analysis Logic

- Extract Ion Chromatogram (EIC) for
196.1.
- Check Retention Time: 1,3-isomers typically elute earlier than 1,4-isomers on C18 phases due to differences in effective polarity (dipole moment).
- Verify Spectrum: Ensure the presence of the
135 base peak. If
135 is absent, the adamantane core is likely not present or modified.



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Figure 2: Streamlined LC-MS workflow for amino-adamantane analysis.

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